![molecular formula C13H15N3O2 B2365540 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid CAS No. 691363-11-8](/img/structure/B2365540.png)
1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid
Overview
Description
1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . This compound is part of the benzotriazole family, known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid typically involves the reaction of cyclohexylamine with benzotriazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
While comprehensive data tables and case studies specifically focusing on the applications of "1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid" are not available within the provided search results, the information below outlines potential applications based on the properties and uses of related benzotriazole derivatives:
General Information
this compound is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 . It is available for purchase as a product for proteomics research . Specifications list its purity at approximately 98% with storage at room temperature .
Potential Applications
- Pharmaceutical Research :
- Antiviral Activity: Benzotriazole derivatives have demonstrated antiviral activity . For example, some 1H-benzo[d]imidazole-5-carboxamide derivatives have shown activity against the Yellow Fever Virus (YFV) and Zika Virus (ZIKV) . The introduction of a cyclohexyl substituent at position 1 has been shown to improve anti-YFV activity .
- Agonist for GPR109B Receptor :
- IPBT-5CA, a related compound, acts as a highly selective agonist for the human orphan G-protein-coupled receptor GPR109b (EC50 = 400 nM) . It shows no activity at the closely related niacin receptor GPR109a .
- In vitro, IPBT-5CA inhibits isoproterenol-stimulated lipolysis in isolated human adipocytes .
- Antibacterial Applications :
- Ligand in Synthesis :
Table of Potential Applications
Emerging Research
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment . Additionally, the compound’s biological activities may be attributed to its ability to interact with cellular targets, disrupting essential processes in microorganisms .
Comparison with Similar Compounds
1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid can be compared with other benzotriazole derivatives, such as:
Benzotriazole: A simpler compound with similar chemical properties but lacking the cyclohexyl and carboxylic acid groups.
1H-Benzotriazole-5-carboxylic acid: Similar structure but without the cyclohexyl group, leading to different chemical and biological properties.
2-Aminobenzotriazole: Contains an amino group, which imparts different reactivity and potential biological activities.
The uniqueness of this compound lies in its specific structure, which combines the benzotriazole core with cyclohexyl and carboxylic acid functionalities, resulting in distinct chemical and biological properties.
Biological Activity
1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid (CBTCA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and material science. Its unique structure, characterized by the cyclohexyl and benzotriazole moieties, allows it to interact with various biological targets, leading to potential therapeutic applications.
- Molecular Formula : C13H15N3O2
- Molecular Weight : 245.28 g/mol
- CAS Number : 691363-11-8
CBTCA exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential applications in cancer therapy.
- Metal Ion Interaction : The compound can act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique properties .
Biological Activities
Research indicates that CBTCA possesses a range of biological activities, including:
Antimicrobial Activity
CBTCA has demonstrated significant antimicrobial properties against various bacterial and fungal strains. This activity is attributed to its ability to disrupt cellular processes and inhibit growth.
Antiviral Properties
Studies suggest that CBTCA may interfere with viral replication mechanisms, making it a candidate for antiviral drug development.
Antitumor Effects
Recent investigations have highlighted the compound's potential in oncology. It has been shown to induce apoptosis in cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
The cytotoxic effects were observed to be dose-dependent, indicating a promising avenue for further research in cancer treatment .
Study on Antitumor Activity
A study conducted by researchers evaluated the cytotoxic effects of CBTCA on various human cancer cell lines. The findings indicated that CBTCA exhibited IC50 values in the micromolar range, demonstrating its effectiveness against:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.65 |
U-937 | 2.41 |
HeLa | 1.50 |
The study concluded that CBTCA could be a viable candidate for further development as an anticancer agent .
Antimicrobial Testing
In another investigation, CBTCA was tested against several pathogenic bacteria and fungi. The results indicated that:
- Gram-positive bacteria : Significant inhibition was observed.
- Gram-negative bacteria : Moderate activity was noted.
The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism behind its antimicrobial effects.
Applications
The versatility of CBTCA extends beyond biological activity:
- Corrosion Inhibitor : Due to its ability to form protective layers on metals, CBTCA is utilized in material science as an effective corrosion inhibitor.
- Synthesis Building Block : It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Properties
IUPAC Name |
1-cyclohexylbenzotriazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(18)9-6-7-12-11(8-9)14-15-16(12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIAIPXYMCWRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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